1-(3-Iodobenzyl)pyrrolidine

Descripción

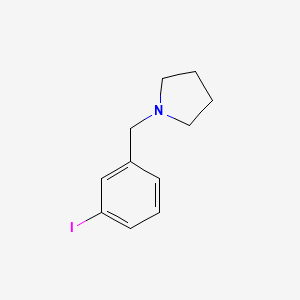

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(3-iodophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFZIRZPTAFNGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594623 | |

| Record name | 1-[(3-Iodophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-44-2 | |

| Record name | 1-[(3-Iodophenyl)methyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884507-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Iodophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Context of Pyrrolidine Frameworks in Advanced Chemical Synthesis

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is classified as a "privileged scaffold" in medicinal chemistry. mdpi.com This designation reflects its frequent appearance in a vast array of biologically active molecules, including natural alkaloids and numerous pharmaceuticals. frontiersin.orgtandfonline.com The structural and chemical properties of the pyrrolidine framework contribute significantly to its prevalence. Its non-planar, saturated ring system allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets like enzymes and receptors. nih.gov

The introduction of a pyrrolidine moiety into a drug candidate can enhance its physicochemical properties, such as water solubility. mdpi.com Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating strong binding affinities with proteins. mdpi.com

The significance of this scaffold is underscored by its presence in a wide range of FDA-approved drugs, demonstrating its therapeutic versatility. frontiersin.orgnih.gov Examples include:

Antihypertensives: Captopril, Enalapril

Antibiotics: Clindamycin, Anisomycin

Antivirals: Telaprevir, Ombitasvir

Oncology Drugs: Sunitinib, Futibatinib, Pacritinib frontiersin.orgtandfonline.comnih.govresearchgate.net

The synthesis of pyrrolidine derivatives is a major focus in organic chemistry, with numerous methods developed for their construction, including cycloaddition reactions, reductive aminations, and the functionalization of existing pyrrolidine rings like L-proline. mdpi.comnih.gov

Significance of Halogenated Benzyl Moieties in Synthetic Organic Chemistry

Strategic Approaches to Pyrrolidine Ring Construction

The formation of the pyrrolidine ring itself is a critical step for which numerous synthetic strategies have been developed. These methods range from building the ring from linear molecules to modifying existing ring systems.

One of the most fundamental approaches to building the pyrrolidine skeleton is through the cyclization of open-chain compounds. mdpi.com A prominent method in this category is the [3+2] cycloaddition reaction, particularly involving azomethine ylides. osaka-u.ac.jpumich.edu These 1,3-dipoles react with alkenes (dipolarophiles) to form the five-membered pyrrolidine ring, a process that can generate multiple stereocenters simultaneously. nih.govacs.org For instance, azomethine ylides generated in situ from the reaction of tertiary amines with tris(pentafluorophenyl)borane (B72294) can undergo cycloaddition with electron-deficient olefins to produce N-benzyl pyrrolidines in good yields. organic-chemistry.org

Intramolecular cyclization offers another direct route. This can involve the cyclization of an aminoaldehyde to form the pyrrolidine derivative or the reduction of an azide (B81097) group to an amine, which then undergoes intramolecular cyclization. mdpi.com

Table 1: Examples of Pyrrolidine Synthesis via Cycloaddition

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Methyl acrylate | Trifluoroacetic acid (TFA) | Substituted Pyrrolidine | nih.gov |

| Tertiary amines | Electron-deficient olefins | Tris(pentafluorophenyl)borane | N-Benzyl Pyrrolidines | organic-chemistry.org |

A highly common and efficient strategy involves starting with a pre-existing pyrrolidine ring and performing functionalization. mdpi.com This approach is particularly valuable when chirality is desired, as it often utilizes readily available, optically pure starting materials from the "chiral pool," such as L-proline or 4-hydroxyproline. mdpi.com For example, L-proline can be used as a starting material for the synthesis of various N-benzyl-2-substituted pyrrolidine derivatives. researchgate.net The synthesis begins with the protection of the nitrogen atom, often via benzylation, followed by modification of other functional groups on the ring. This method ensures the retention of the desired stereochemistry in the final product. mdpi.com

An innovative, though less common, approach is the contraction of larger heterocyclic rings to form the pyrrolidine skeleton. osaka-u.ac.jp A notable example is the photo-promoted ring contraction of pyridines. When treated with a silylborane under photochemical conditions, pyridines can rearrange to afford pyrrolidine derivatives that bear a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jp This method provides a novel entry into functionalized pyrrolidines from abundant and inexpensive starting materials. osaka-u.ac.jp Another documented strategy includes the stereoselective synthesis of a pyrrolidine derivative from an oxazine (B8389632) precursor, which involves ozonolysis to open the heterocycle followed by intramolecular cyclization of the resulting aminoaldehyde. mdpi.com

Given the importance of stereochemistry in biological activity, the development of stereoselective and enantioselective methods for pyrrolidine synthesis is of great interest. mdpi.com Asymmetric [3+2] cycloaddition reactions are a powerful tool, where chiral auxiliaries or catalysts are used to control the stereochemical outcome. acs.orgacs.org For example, the use of a silver carbonate catalyst in the reaction between N-tert-butanesulfinylimines and azomethine ylides allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org

Another effective method is the stereoselective reduction of highly substituted pyrroles. nih.gov Heterogeneous catalytic hydrogenation of these aromatic precursors can lead to fully reduced, functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a controlled manner. nih.gov Biocatalytic approaches have also emerged, using enzymes like laccase to catalyze reactions that form highly functionalized pyrrolidine-2,3-diones with all-carbon quaternary stereocenters under mild conditions. bohrium.com

Formation of the this compound Moiety

Once the pyrrolidine ring is established, or if starting with pyrrolidine itself, the final key step in synthesizing the target molecule is the formation of the bond between the pyrrolidine nitrogen and the 3-iodobenzyl group.

The most direct and widely used method for forging the benzyl-pyrrolidine bond is through a nucleophilic substitution reaction. ontosight.ai In this reaction, the pyrrolidine acts as the nucleophile, using the lone pair of electrons on its nitrogen atom to attack an electrophilic carbon on the benzyl group. The electrophile is typically a 3-iodobenzyl halide, such as 3-iodobenzyl bromide or 3-iodobenzyl chloride.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide that is formed as a byproduct. ontosight.ai This process is a classic example of N-alkylation. The benzyl group is particularly well-suited for both SN1 and SN2 reaction pathways because the benzene (B151609) ring can stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction through conjugation. spcmc.ac.in A specific example of this type of transformation is the selective N-benzylation of pyrrolidine hydrochlorides with corresponding 4-halobenzyl bromides under basic conditions to yield the desired N-benzylpyrrolidine derivatives. beilstein-journals.org

Table 2: Reagents for Nucleophilic Substitution

| Nucleophile | Electrophile | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Pyrrolidine | Benzyl chloride or Benzyl bromide | Presence of a base | 1-Benzylpyrrolidine | ontosight.ai |

Regioselective Iodination Strategies on Benzylpyrrolidine Precursors

The synthesis of this compound requires the specific placement of an iodine atom at the meta-position of the benzyl group. Achieving this regioselectivity is a significant chemical challenge, as direct iodination of activated aromatic rings like benzyl amines often favors substitution at the ortho and para positions. Therefore, synthetic strategies must employ specific reagents and conditions to direct the electrophilic iodination to the desired C-3 position.

One effective strategy involves the use of specialized iodinating agents in conjunction with carefully chosen reaction conditions. For instance, reagents like 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate have been shown to be efficient and highly regioselective for the iodination of various aryl amines. ajol.info This method can produce single isomers, which is crucial for pharmaceutical applications. ajol.info The reaction can be performed at room temperature in solution (e.g., a dichloromethane/methanol mixture) or under solvent-free conditions, offering a versatile and environmentally conscious approach. ajol.info While direct iodination of benzylpyrrolidine itself is not extensively documented, methods developed for other aryl amines provide a strong basis for this transformation. The amino group of the pyrrolidine ring, connected via a methylene (B1212753) bridge, deactivates the aromatic ring less than a directly attached amine, yet its directing effects must be carefully managed.

Another approach is a multi-step sequence, such as a one-pot diazotisation–iodination transformation starting from an amino-substituted precursor like 1-(3-aminobenzyl)pyrrolidine. researchgate.net This method involves converting the amino group into a diazonium salt, which is then displaced by an iodide, typically from potassium iodide. This sequence offers high regiochemical fidelity, as the position of the iodine is predetermined by the location of the starting amino group.

Furthermore, the choice of iodinating system is critical. While molecular iodine (I₂) is often not reactive enough for direct iodination of deactivated or moderately activated rings, its reactivity can be enhanced by using it with an oxidizing agent or a silver salt. ajol.infonih.gov Systems such as I₂/HIO₃ or silver salts like Ag₂SO₄ can generate a more potent electrophilic iodine species ("I⁺"), capable of iodinating the aromatic ring. ajol.infonih.gov The regioselectivity in these cases can be influenced by steric hindrance and the electronic nature of the directing group. nih.gov

Utilization of Hypervalent Iodine Reagents in Synthesis

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), have become indispensable tools in modern organic synthesis due to their unique reactivity, low toxicity, and ease of handling. chim.itbeilstein-journals.org These compounds are highly effective oxidants and have found widespread use in the synthesis of heterocyclic compounds, including the pyrrolidine ring system. chim.itnih.gov

One major application of hypervalent iodine reagents is in facilitating intramolecular cyclization reactions to form the pyrrolidine ring. beilstein-journals.org For example, they can promote the oxidative cyclization of N-alkenylamides or N-alkenylcarbamates. beilstein-journals.orgresearchgate.net The reaction mechanism typically involves the activation of the alkene by the iodine(III) species, which triggers a nucleophilic attack from the nitrogen atom, leading to the formation of the five-membered pyrrolidine ring. beilstein-journals.org A study on the cyclization of N-bishomoallylamide demonstrated that the reaction favors N-cyclization to form a prolinol derivative over O-cyclization, showcasing the utility of these reagents in constructing substituted pyrrolidines. beilstein-journals.org

Hypervalent iodine reagents are also used in combination with other reagents to achieve specific bond formations. For instance, the combination of PhI(OAc)₂ and molecular iodine (I₂) can be used for the directed iodination of unactivated C(sp³)–H bonds, a reaction of significant value in late-stage functionalization. mdpi.com These reagents can also be used to generate electrophilic bromine equivalents when used with TMSBr, enabling unique oxidations of saturated, carbamate-protected N-heterocycles. researchgate.net Furthermore, hypervalent iodine compounds have been employed in thioamination reactions of alkenes to generate diverse pyrrolidine ring systems. nih.gov

The common hypervalent iodine(III) reagents used in these syntheses include:

(Diacetoxyiodo)benzene (PIDA)

(Bis(trifluoroacetoxy)iodo)benzene (PIFA)

Iodosobenzene (PhIO)

[Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's reagent) chim.it

These reagents have proven effective in forming carbon-carbon, carbon-heteroatom, and heteroatom-heteroatom bonds, making them versatile for building a wide array of heterocyclic structures. chim.it

Reaction Condition Optimization and Process Development

Catalyst Systems and Efficiency Enhancement in Pyrrolidine Synthesis

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of the pyrrolidine ring, a key structural motif, has benefited significantly from the development of various catalyst systems. rsc.orgnih.govorganic-chemistry.org

A notable advancement is the use of simple, commercially available iron salts, such as iron(II) iodide (FeI₂), as highly active catalysts for forming pyrrolidines via intramolecular C–H bond amination of organic azides. rsc.orgnih.gov This method is attractive due to the low cost, low toxicity, and high abundance of iron. nih.gov FeI₂ has been shown to be a particularly efficient catalyst, facilitating fast and selective reactions with low catalyst loadings, thereby increasing the sustainability and atom economy of the process. nih.gov

Other transition metals have also been extensively used. Iridium complexes, for example, catalyze the N-heterocyclization of primary amines with diols to furnish five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org Rhodium and copper catalysts are also prominent. Rhodium-catalyzed systems can be used with O-benzoylhydroxylamines as alkyl nitrene precursors to produce various pyrrolidines, while copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides another effective route. organic-chemistry.org Multicomponent reactions, which allow the construction of complex molecules in a single step, often employ catalysts like copper-aluminum mixed oxides or tributylphosphine (B147548) (PBu₃) to synthesize substituted pyrrolidines. tandfonline.com

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| FeI₂ | Intramolecular C-H Amination | Low cost, high abundance, fast reaction, low catalyst loading | rsc.org, nih.gov |

| Cp*Ir Complexes | N-heterocyclization of amines and diols | Good to excellent yields for various ring sizes | organic-chemistry.org |

| Rhodium Catalysts | From O-benzoylhydroxylamines | Good yields, utilizes nitrene precursors | organic-chemistry.org |

| Copper Catalysts | Intramolecular C(sp³)-H Amination | Good yields, functional group tolerance, high selectivity | organic-chemistry.org |

| Copper-Aluminum Mixed Oxides | Multicomponent Reaction (KA²) | Environmentally safe, one-pot synthesis | tandfonline.com |

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. nih.gov By using microwave irradiation as an energy source, MAOS often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.netrsc.org This efficiency stems from the rapid and uniform heating of the reaction mixture. researchgate.net

The synthesis of pyrrolidine and its derivatives has been significantly improved through MAOS protocols. nih.gov For example, microwave heating has been successfully applied to the N-alkylation of pyrrolidine-fused chlorins, reducing reaction times from hours to just minutes. mdpi.com In some cases, reactions that yield little to no product under conventional heating can proceed in excellent yields with microwave irradiation. nih.gov

MAOS is particularly well-suited for multicomponent reactions, which are often used to generate libraries of heterocyclic compounds for drug discovery. rsc.org The protocol for synthesizing spiroindenoquinoxaline pyrrolidine derivatives via a 1,3-dipolar cycloaddition of azomethine ylides demonstrates the superior yields obtained with microwave assistance compared to traditional heating. rsc.org Similarly, the synthesis of various acetamide (B32628) derivatives of pyrrolidine has been achieved with good yields and significantly reduced reaction times (from 2–3 hours to a few minutes) using microwave irradiation. mdpi.com

Design of Experiments (DoE) and Kinetic Analysis in Optimization

To achieve optimal reaction conditions efficiently, modern process development often employs statistical methods like Design of Experiments (DoE). mt.com DoE is a powerful methodology for systematically planning experiments to determine the mathematical relationship between experimental inputs (factors) and reaction outputs (responses). acs.org This approach allows for the simultaneous variation of multiple factors, such as temperature, concentration, and reaction time, providing a comprehensive understanding of the reaction space with a minimal number of experiments compared to traditional one-variable-at-a-time (OVAT) optimization. mt.comrsc.org

A case study illustrating the power of DoE is the optimization of the SNAr reaction between 2,4-difluoronitrobenzene (B147775) and pyrrolidine. acs.orgresearchgate.net Researchers used a face-centered central composite (CCF) design to investigate the effects of temperature, residence time, and pyrrolidine equivalents on the yield of the desired ortho-substituted product. acs.org The statistical analysis of the experimental data generated a response surface plot, which visually represented how each factor influenced the yield. acs.org This allowed for the precise identification of the optimal conditions, leading to a product yield of 93%. acs.org

| Factor | Low Level | Center Level | High Level |

|---|---|---|---|

| Temperature (°C) | 50 | 75 | 100 |

| Pyrrolidine Concentration (M) | 0.05 | 0.25 | 0.5 |

| Residence Time (min) | 0.5 | - | - |

Integrating DoE with automated flow reactors and in-situ analysis allows for the rapid generation of large datasets for kinetic analysis. cetjournal.it Model-based Design of Experiments (MBDoE) further refines this process by using initial data to build a kinetic model, which then predicts the next set of experiments that will be most informative. cetjournal.it This iterative approach significantly accelerates the determination of a reaction's kinetic profile, saving considerable time and resources compared to conventional factorial designs and leading to a robust and highly optimized chemical process. cetjournal.itrsc.org The application of kinetic resolution is another important aspect in the synthesis of chiral substituted pyrrolidines, a common feature in biologically active molecules. nih.gov

Chemical Reactivity and Derivatization of 1 3 Iodobenzyl Pyrrolidine

Transformations Involving the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the pyrrolidine ring is a secondary amine, rendering it nucleophilic and basic. This allows for a variety of reactions that modify the pyrrolidine core.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the pyrrolidine nitrogen makes it a potent nucleophile, readily participating in N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. This is typically achieved by reacting 1-(3-Iodobenzyl)pyrrolidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. fabad.org.tr

N-Acylation: The pyrrolidine nitrogen can also react with acylating agents such as acyl chlorides or anhydrides to form amides. semanticscholar.org These reactions are often performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to scavenge the acid byproduct. N-acylation is a crucial step as the resulting N-acyl group can activate the pyrrolidine ring for further transformations, such as ring-opening. nih.govthieme-connect.com

The table below illustrates typical N-alkylation and N-acylation reactions that this compound can undergo.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product | Typical Conditions |

|---|---|---|---|

| N-Methylation | Methyl Iodide (CH₃I) | 1-(3-Iodobenzyl)-1-methylpyrrolidinium iodide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| N-Benzylation | Benzyl Bromide (BnBr) | 1-Benzyl-1-(3-iodobenzyl)pyrrolidinium bromide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| N-Acetylation | Acetyl Chloride (CH₃COCl) | 1-Acetyl-1-(3-iodobenzyl)pyrrolidine | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) |

| N-Benzoylation | Benzoyl Chloride (PhCOCl) | 1-Benzoyl-1-(3-iodobenzyl)pyrrolidine | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) |

Ring-Opening and Ring-Expansion Processes of the Pyrrolidine Core

While the unstrained pyrrolidine ring is generally stable, modern synthetic methods have enabled its cleavage and expansion, offering pathways to novel molecular skeletons.

Ring-Opening: The cleavage of C-N bonds in unstrained pyrrolidines is a significant challenge in synthetic chemistry. nih.gov Reductive methods have emerged as a powerful strategy, particularly for N-acyl pyrrolidines. thieme-connect.com For instance, a combination of Lewis acids and photoredox catalysis can facilitate a single-electron transfer to the N-acyl group, generating an α-aminoketyl radical that subsequently undergoes C-N bond cleavage. nih.govchemrxiv.org This transformation converts the cyclic amine into a linear amino ketone, which can be used in further synthetic elaborations.

Ring-Expansion: The expansion of the pyrrolidine ring to form larger heterocycles, such as piperidines, can be achieved through rearrangement reactions. One common strategy involves the formation of a bicyclic azetidinium intermediate. researchgate.netresearchgate.net For example, an appropriately functionalized pyrrolidine derivative can undergo intramolecular cyclization to form a strained 1-azoniabicyclo[3.2.0]heptane intermediate. Subsequent nucleophilic attack can then lead to the regioselective cleavage of one of the azetidinium C-N bonds, resulting in a ring-expanded product. nih.gov The outcome of these reactions is often dependent on the substitution pattern and the nature of the nucleophile used. nih.gov

Reactivity at the Iodinated Benzyl Moiety

The carbon-iodine (C-I) bond on the benzyl ring is the key site for derivatization via transition metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides makes them excellent substrates for these transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the aryl iodide of this compound is an ideal handle for such transformations.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine or pyrrolidine. researchgate.netlibretexts.org Coupling this compound with various terminal alkynes under Sonogashira conditions provides a direct route to a diverse range of 3-alkynylbenzylpyrrolidine derivatives. researchgate.net

Suzuki Coupling: The Suzuki reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent, such as a boronic acid or a boronic ester. libretexts.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base (e.g., K₂CO₃, Na₂CO₃). rsc.org The Suzuki coupling of this compound with different aryl or heteroaryl boronic acids allows for the synthesis of a wide array of biaryl structures, which are prevalent in medicinal chemistry. The reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > Cl. acs.org

The tables below summarize typical conditions and products for these cross-coupling reactions.

Table 2: Representative Sonogashira Coupling Reactions

| Alkyne Partner | Product | Typical Catalytic System | Base/Solvent |

|---|---|---|---|

| Phenylacetylene | 1-((3-(Phenylethynyl)phenyl)methyl)pyrrolidine | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF |

| Trimethylsilylacetylene | 1-((3-((Trimethylsilyl)ethynyl)phenyl)methyl)pyrrolidine | Pd(PPh₃)₄, CuI | Et₃N / DMF |

| 1-Hexyne | 1-((3-(Hex-1-yn-1-yl)phenyl)methyl)pyrrolidine | Pd(PPh₃)₂Cl₂, CuI | Piperidine |

Table 3: Representative Suzuki Coupling Reactions

| Boronic Acid Partner | Product | Typical Catalyst | Base/Solvent |

|---|---|---|---|

| Phenylboronic acid | 1-([1,1'-Biphenyl]-3-ylmethyl)pyrrolidine | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/H₂O |

| 4-Methoxyphenylboronic acid | 1-((4'-Methoxy-[1,1'-biphenyl]-3-yl)methyl)pyrrolidine | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane/H₂O |

| Pyridine-3-boronic acid | 3-(3-(Pyrrolidin-1-ylmethyl)phenyl)pyridine | Pd(OAc)₂, SPhos | K₃PO₄ / Toluene/H₂O |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The classic SNAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack. masterorganicchemistry.com

In the case of this compound, the iodinated carbon is not activated by any electron-withdrawing groups. The pyrrolidinomethyl substituent is electron-donating, which further deactivates the ring towards nucleophilic attack. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution via the standard SNAr addition-elimination mechanism.

Alternative pathways, such as the elimination-addition (benzyne) mechanism, can occur on non-activated aryl halides but require extremely strong bases (e.g., sodium amide, NaNH₂) and harsh reaction conditions. chemistrysteps.comyoutube.com

Formation of Functionalized Derivatives for Advanced Synthetic Applications

The dual reactivity of this compound makes it a valuable building block for creating a library of functionalized derivatives with potential applications in medicinal chemistry and materials science. The pyrrolidine moiety is a common scaffold in many biologically active compounds and approved drugs. nih.gov

Derivatization at the pyrrolidine nitrogen via N-alkylation or N-acylation can be used to modulate the compound's physicochemical properties or to introduce further functional handles. nih.gov For example, acylation can be a prelude to skeletal remodeling of the pyrrolidine core through ring-opening reactions. chemrxiv.org

More significantly, the iodinated benzyl moiety serves as a versatile platform for diversification through palladium-catalyzed cross-coupling reactions. By employing Sonogashira and Suzuki reactions, a wide variety of substituents (alkynyl, aryl, heteroaryl) can be introduced at the 3-position of the benzyl ring. wikipedia.orglibretexts.org These reactions provide access to complex molecular architectures that would be difficult to synthesize otherwise. The resulting functionalized pyrrolidine derivatives are valuable intermediates for the synthesis of novel therapeutic agents, organocatalysts, and other advanced materials. chemrxiv.orgresearchgate.netbris.ac.uk

Synthesis of Substituted Pyrrolidine-2,5-diones

There is no available research that describes the reaction of this compound to form substituted pyrrolidine-2,5-diones.

Incorporation into Complex Polycyclic and Heterocyclic Systems

There is no available research detailing the use of this compound as a building block for the synthesis of complex polycyclic or heterocyclic systems.

Advanced Spectroscopic and Crystallographic Characterization of 1 3 Iodobenzyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(3-Iodobenzyl)pyrrolidine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the atomic connectivity and spatial relationships can be constructed.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique hydrogen and carbon atom in the molecule. The chemical environment of each nucleus, influenced by factors like electronegativity of adjacent atoms and aromatic ring currents, determines its specific chemical shift (δ), measured in parts per million (ppm).

Proton (¹H) NMR: The ¹H NMR spectrum would feature signals for the aromatic protons of the iodobenzyl group and the aliphatic protons of the pyrrolidine (B122466) ring.

Aromatic Region (δ 7.0-8.0 ppm): The 3-iodobenzyl group would display a complex splitting pattern for its four protons. The proton at the C2 position, being between the iodine and the benzyl (B1604629) group, is expected to be the most deshielded. The other protons on the ring will appear as multiplets, with their exact shifts and coupling constants determined by their positions relative to the iodine atom and the benzylmethylene group.

Benzylmethylene Protons (δ ~3.6 ppm): A singlet is expected for the two protons of the CH₂ group connecting the aromatic ring to the pyrrolidine nitrogen. This signal's downfield shift is due to the influence of the adjacent nitrogen and the aromatic ring.

Pyrrolidine Protons (δ 1.8-2.6 ppm): The eight protons of the pyrrolidine ring would likely appear as two distinct multiplets. The four protons adjacent to the nitrogen (α-protons) would be deshielded and appear further downfield (around δ 2.5-2.6 ppm) compared to the four β-protons (around δ 1.8-1.9 ppm).

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule.

Aromatic Carbons (δ 95-145 ppm): Six signals are anticipated for the carbons of the iodinated benzene (B151609) ring. The carbon atom directly bonded to the iodine (C-I) would exhibit a significantly upfield shift (around δ 95 ppm) due to the heavy atom effect. The other aromatic carbons would appear in the typical range of δ 125-145 ppm.

Benzylmethylene Carbon (δ ~60 ppm): The benzylic CH₂ carbon is expected to resonate in this region.

Pyrrolidine Carbons (δ ~24 and ~54 ppm): Two signals are predicted for the pyrrolidine ring carbons. The α-carbons adjacent to the nitrogen would be deshielded (around δ 54 ppm), while the β-carbons would appear more upfield (around δ 24 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic CH | C2-H | ~7.7 (s) | ~137 |

| Aromatic CH | C4-H | ~7.6 (d) | ~136 |

| Aromatic CH | C5-H | ~7.1 (t) | ~130 |

| Aromatic CH | C6-H | ~7.3 (d) | ~128 |

| Aromatic C-I | C3 | - | ~95 |

| Aromatic C | C1 | - | ~142 |

| Benzylic CH₂ | - | ~3.6 (s) | ~60 |

| Pyrrolidine α-CH₂ | - | ~2.5 (m) | ~54 |

| Pyrrolidine β-CH₂ | - | ~1.8 (m) | ~24 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are employed. emerypharma.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between adjacent protons on the aromatic ring and between the α- and β-protons of the pyrrolidine ring, confirming their connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. emerypharma.com This is crucial for connecting different fragments of the molecule. Key HMBC correlations would be expected between the benzylmethylene protons and the aromatic carbons (C1, C2, C6) as well as the pyrrolidine α-carbons, definitively establishing the link between the benzyl group and the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. libretexts.org NOESY is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY correlations would be expected between the benzylmethylene protons and both the C2-H of the aromatic ring and the α-protons of the pyrrolidine ring, providing insights into the molecule's preferred conformation in solution.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the molecular structure and offers invaluable insights into the packing of molecules in the solid state, which is governed by various intermolecular interactions.

To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern of spots is collected and analyzed. The positions and intensities of these spots are used to calculate an electron density map of the crystal, from which the positions of all atoms (except hydrogen, which is often inferred) can be determined. This process yields precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation in the solid state.

Typical Crystallographic Data Table (Hypothetical Data)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄IN |

| Formula Weight | 287.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| β (°) | 98.54 |

| Volume (ų) | 1252.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.523 |

The arrangement of molecules within the crystal lattice, known as crystal packing, is dictated by a network of non-covalent intermolecular interactions. researchgate.net For this compound, several types of interactions are expected to play a role. While lacking strong hydrogen bond donors, the molecule can participate in weak C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of the aromatic ring of a neighboring molecule. Furthermore, halogen bonding (C-I···N or C-I···π interactions) could be a significant factor in directing the crystal packing, alongside standard van der Waals forces. The analysis of these interactions helps in understanding the stability and physical properties of the crystalline solid.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgscirp.org The Hirshfeld surface is a unique three-dimensional surface for a molecule within a crystal, defined by partitioning the crystal's electron density. mdpi.com This surface can be color-mapped with various properties to highlight different types of intermolecular contacts.

d_norm map: This map visualizes contacts shorter than the van der Waals radii as red spots, indicating close intermolecular interactions like hydrogen or halogen bonds.

For this compound, the Hirshfeld surface analysis would likely reveal a high percentage of H···H contacts, typical for organic molecules. Significant contributions from C···H/H···C and I···H/H···I contacts would also be expected, quantitatively confirming the presence of C-H···π and halogen-related interactions that stabilize the crystal structure. scirp.orgscirp.org

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy offer a window into the bonding and electronic structure of a molecule. Techniques such as Fourier Transform Infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in identifying functional groups and characterizing electronic transitions.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural motifs: the pyrrolidine ring, the substituted benzene ring, and the carbon-iodine bond.

Key expected vibrational modes for this compound include:

Aromatic C-H Stretch: Aromatic carbon-hydrogen stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹. For this compound, these bands are anticipated in the 3100-3000 cm⁻¹ region. orgchemboulder.comvscht.cz

Aliphatic C-H Stretch: The C-H bonds of the pyrrolidine ring and the benzylic methylene (B1212753) group will give rise to stretching vibrations in the 2975-2850 cm⁻¹ range.

Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the benzene ring results in characteristic absorptions in the 1600-1450 cm⁻¹ region. orgchemboulder.com Multiple bands are often observed in this area. libretexts.org

C-N Stretch: The stretching vibration of the tertiary amine C-N bond in the pyrrolidine ring is expected to produce a band in the 1250-1020 cm⁻¹ range.

C-I Stretch: The carbon-iodine stretching vibration is anticipated to be in the far-infrared region, typically around 600-500 cm⁻¹.

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. orgchemboulder.com For a meta-disubstituted benzene ring, characteristic bands are expected.

Interactive Data Table: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2975-2850 | Strong | Aliphatic C-H Stretch (pyrrolidine, benzyl CH₂) |

| 1600-1585 | Medium | Aromatic C=C Ring Stretch |

| 1500-1400 | Medium | Aromatic C=C Ring Stretch |

| 1250-1020 | Medium | C-N Stretch (tertiary amine) |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bending (m-disubstituted) |

| 600-500 | Medium-Weak | C-I Stretch |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information.

Key expected Raman shifts for this compound include:

Aromatic Ring Breathing Modes: The symmetric vibrations of the benzene ring, often referred to as "ring breathing" modes, typically give rise to strong Raman signals. For substituted benzenes, these are expected in the 1000-800 cm⁻¹ region.

Pyrrolidine Ring Vibrations: The vibrational modes of the pyrrolidine ring are also expected to be Raman active. Studies on pyrrolidine have shown characteristic ring breathing modes. nih.govnih.gov

C-I Stretch: The carbon-iodine bond, being relatively non-polar, is expected to produce a discernible Raman signal in the low-frequency region (around 600-500 cm⁻¹).

Symmetric CH₂ Vibrations: Symmetric stretching and bending modes of the methylene groups in the pyrrolidine ring and the benzyl group are also anticipated to be Raman active.

Interactive Data Table: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2975-2850 | Strong | Aliphatic C-H Stretch |

| 1600-1585 | Strong | Aromatic C=C Ring Stretch |

| ~1000 | Strong | Aromatic Ring Breathing Mode |

| 900-800 | Medium | Pyrrolidine Ring Vibrations |

| 600-500 | Strong | C-I Stretch |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the iodinated benzene chromophore.

The presence of the iodine atom and the benzylpyrrolidine moiety influences the electronic structure of the benzene ring. The spectrum is likely to show absorptions characteristic of substituted benzenes, which typically exhibit two main absorption bands:

A more intense band around 200-210 nm, often referred to as the E-band, arising from a π → π* transition.

A less intense, fine-structured band between 255 and 275 nm, known as the B-band, also resulting from a π → π* transition. libretexts.org

The iodine substituent is known to cause a bathochromic (red) shift in the absorption maxima of benzene due to the extension of the conjugated system by the lone pairs of electrons on the iodine atom. cdnsciencepub.com Therefore, the absorption bands for this compound are expected at slightly longer wavelengths compared to unsubstituted benzene.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) | Transition Type |

| ~210 | High | π → π* (E-band) |

| ~265 | Low to Medium | π → π* (B-band) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₁₁H₁₄IN), the expected exact mass of the molecular ion [M]⁺˙ can be calculated.

The fragmentation of this compound upon ionization is likely to proceed through several characteristic pathways for benzylamines:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. In this case, cleavage of the bond between the benzyl group and the pyrrolidine ring could occur.

Benzylic Cleavage: Cleavage of the bond between the methylene group and the pyrrolidine nitrogen can lead to the formation of a stable iodobenzyl cation.

Loss of Small Molecules: The fragmentation pattern may also show losses of small neutral molecules from the molecular ion or subsequent fragment ions.

A plausible major fragmentation pathway would involve the formation of the pyrrolidinylmethyl cation and the iodobenzyl radical, or the iodobenzyl cation and the pyrrolidinylmethyl radical. The relative abundance of these fragments would depend on their stability.

Interactive Data Table: Predicted HRMS Fragmentation for this compound

| m/z (Predicted) | Possible Formula | Description |

| 287.0222 | C₁₁H₁₄IN⁺ | Molecular Ion [M]⁺˙ |

| 217.9463 | C₇H₆I⁺ | Iodobenzyl cation |

| 70.0657 | C₄H₈N⁺ | Pyrrolidin-1-ium-1-ylidene |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a technique that allows for the visualization of the spatial distribution of molecules within a sample, such as a tissue section, without the need for labeling. nih.govresearchgate.netresearchgate.net A laser is rastered across the sample, which has been coated with a matrix that absorbs the laser energy, leading to the desorption and ionization of the analyte molecules at each point. nih.gov A mass spectrum is acquired for each pixel, and the intensity of a specific m/z value can be plotted as an image, revealing the distribution of the corresponding molecule.

For a small molecule like this compound, MALDI-MSI could be employed to study its distribution in biological tissues following administration. nih.gov This would provide valuable information on its localization in specific organs or cell types. The successful application of MALDI-MSI for this compound would depend on the selection of an appropriate matrix and optimization of the instrumental parameters to achieve sensitive and specific detection. The high mass accuracy of modern MALDI-MSI instruments would allow for the confident identification of this compound and its potential metabolites based on their m/z values.

Computational and Theoretical Investigations of 1 3 Iodobenzyl Pyrrolidine

Density Functional Theory (DFT) Studies

DFT calculations would serve as a powerful tool to elucidate the electronic properties and reactivity of 1-(3-Iodobenzyl)pyrrolidine at the quantum level.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

A DFT analysis would calculate the energies of the HOMO and LUMO. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the electron density of the HOMO would likely be distributed over the pyrrolidine (B122466) ring and the benzyl (B1604629) group, particularly the iodine atom, which has lone pairs of electrons. The LUMO would likely be located on the antibonding orbitals of the aromatic ring.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Hypothetical Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas, which are susceptible to electrophilic attack. These would likely be concentrated around the nitrogen atom of the pyrrolidine ring and the iodine atom due to their lone pairs of electrons. Regions of positive potential (blue) would signify electron-poor areas, prone to nucleophilic attack, likely around the hydrogen atoms.

From the HOMO and LUMO energies, several quantum molecular descriptors can be calculated to predict global and local reactivity. These include ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ = (I+A)/2), chemical hardness (η = (I-A)/2), and softness (S = 1/η). These descriptors provide a quantitative measure of the molecule's reactivity and stability. Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Hypothetical Quantum Molecular Descriptors for this compound

| Descriptor | Formula | Hypothetical Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Electronegativity (χ) | (I+A)/2 | 3.85 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.65 eV |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals. An NBO analysis of this compound would quantify hyperconjugative interactions, such as the delocalization of electron density from the lone pair of the nitrogen atom into the antibonding orbitals of adjacent C-C or C-H bonds, which contribute to the molecule's stability.

Molecular Dynamics (MD) Simulations

MD simulations would be employed to study the dynamic behavior and conformational flexibility of this compound over time, providing a more realistic picture of its behavior in a biological or chemical system.

Solvation Effects and Radial Distribution Functions (RDFs)

The behavior of a molecule can be significantly influenced by its solvent environment. Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in understanding these solvation effects. For this compound, MD simulations could be employed to model its behavior in various solvents, such as water, ethanol, or less polar organic solvents.

Radial Distribution Functions (RDFs) are a key output of MD simulations that provide a statistical description of the solvent structure around a solute molecule. An RDF, g(r), for a pair of atoms describes the probability of finding one atom at a distance 'r' from another, relative to the bulk solvent density.

For this compound, RDFs could be calculated for the distribution of solvent molecules around specific atoms or functional groups. For instance, in an aqueous solution, the RDF of water oxygen atoms around the nitrogen atom of the pyrrolidine ring would reveal the extent and nature of hydrogen bonding. Similarly, the RDF of solvent molecules around the iodobenzyl group would provide insight into hydrophobic and other non-covalent interactions.

A hypothetical study might yield RDF data as presented in the interactive table below, illustrating the solvation shell structure around the pyrrolidine nitrogen and the iodine atom in different solvents.

| Solute Atom | Solvent | Solvent Atom | First Solvation Shell Peak (Å) | Second Solvation Shell Peak (Å) |

|---|---|---|---|---|

| Pyrrolidine Nitrogen | Water | Oxygen | 2.8 | 5.1 |

| Pyrrolidine Nitrogen | Ethanol | Oxygen | 2.9 | 5.3 |

| Iodine | Water | Hydrogen | 3.5 | 6.2 |

| Iodine | Cyclohexane | Carbon | 4.2 | 7.5 |

These hypothetical RDFs would indicate a well-defined first solvation shell for the polar nitrogen atom in protic solvents, suggesting hydrogen bonding. The larger distance for the iodine atom's first solvation shell reflects its larger atomic radius and weaker interactions.

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. rsc.orgnih.govresearchgate.net For this compound, theoretical calculations could be used to explore various potential reaction pathways, such as its synthesis or subsequent functionalization.

For example, the synthesis of N-aryl-substituted pyrrolidines can be achieved through the reductive amination of diketones. nih.gov A computational study of the synthesis of this compound could involve mapping the potential energy surface (PES) for the reaction between 3-iodobenzaldehyde (B1295965) and pyrrolidine, followed by reduction. This would involve locating the transition states and intermediates along the reaction coordinate.

Key parameters that can be calculated include activation energies (ΔG‡) and reaction energies (ΔG). A hypothetical reaction pathway for the formation of an iminium intermediate, a key step in reductive amination, is presented below.

| Step | Structure | Relative Gibbs Free Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (3-Iodobenzaldehyde + Pyrrolidine) | 0.0 | Initial state |

| 2 | Transition State 1 (Nucleophilic Attack) | +12.5 | Formation of the C-N bond |

| 3 | Hemiaminal Intermediate | -5.2 | Tetrahedral intermediate |

| 4 | Transition State 2 (Water Elimination) | +18.7 | Rate-determining step |

| 5 | Iminium Ion Product | -2.1 | Formation of the iminium ion |

Such a computational analysis would provide valuable insights into the feasibility of the reaction and the nature of the rate-limiting step.

Computational Analysis of Stereochemistry and Conformational Stability

The three-dimensional structure of a molecule is crucial to its function. This compound has a flexible structure due to the pyrrolidine ring puckering and rotation around the single bonds. Computational methods can be used to determine the most stable conformations and the energy barriers between them.

A conformational search using methods like molecular mechanics or DFT can identify the low-energy conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature. For N-benzylpyrrolidine derivatives, the orientation of the benzyl group (axial vs. equatorial with respect to the pyrrolidine ring) is a key conformational feature.

| Conformer | Pyrrolidine Pucker | Benzyl Group Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| 1 | C2-endo (Twist) | Equatorial | 0.00 | 75.3 |

| 2 | C3-exo (Envelope) | Equatorial | 0.85 | 18.1 |

| 3 | C2-endo (Twist) | Axial | 2.10 | 3.5 |

| 4 | C3-exo (Envelope) | Axial | 2.50 | 3.1 |

These hypothetical results suggest that conformers with the bulky 3-iodobenzyl group in a pseudo-equatorial position are significantly more stable than those with an axial orientation, which is a common trend for substituted cyclic systems. The small energy differences between different ring puckers indicate that the pyrrolidine ring is likely to be conformationally mobile.

The Role of 1 3 Iodobenzyl Pyrrolidine As a Synthetic Platform and Molecular Scaffold

Strategic Intermediate in Organic Synthesis

The structure of 1-(3-Iodobenzyl)pyrrolidine suggests its significant potential as a strategic intermediate in the synthesis of more complex molecules. The presence of the iodo group on the benzene (B151609) ring offers a reactive site for various cross-coupling reactions, a cornerstone of modern organic synthesis.

Precursor to Complex Heterocyclic Systems

The iodobenzyl moiety of this compound can serve as a handle for intramolecular and intermolecular cyclization reactions to form complex heterocyclic systems. For instance, palladium-catalyzed reactions, such as the Heck, Suzuki, or Buchwald-Hartwig reactions, could be employed to form new carbon-carbon or carbon-heteroatom bonds at the site of the iodine atom. This would allow for the fusion of additional rings onto the benzene ring, leading to the creation of polycyclic structures that are of interest in medicinal chemistry.

Building Block for Novel Chemical Entities

As a building block, this compound provides a pre-formed pyrrolidine (B122466) ring attached to a functionalizable aromatic core. sciencedaily.com This is advantageous in drug discovery programs where the pyrrolidine moiety is a known pharmacophore. frontiersin.org Medicinal chemists could utilize this compound to rapidly generate a library of derivatives by modifying the iodobenzyl group. The versatility of the carbon-iodine bond allows for the introduction of a wide array of substituents, enabling the exploration of the structure-activity relationship (SAR) of a potential drug candidate. frontiersin.org

Synthons for Functionalized Nitrogen-Containing Compounds

The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound can be considered a synthon for introducing a benzylpyrrolidine fragment into a larger molecule. The pyrrolidine nitrogen is a nucleophilic center and can participate in various reactions, while the iodinated benzene ring provides a site for electrophilic or transition-metal-catalyzed substitution. This dual reactivity makes it a valuable tool for the construction of diverse, functionalized nitrogen-containing compounds.

Design and Exploration of Pyrrolidine-Based Molecular Scaffolds

The pyrrolidine ring itself is a highly valued scaffold in drug design due to its favorable physicochemical properties and its ability to project substituents into three-dimensional space. nih.govnih.gov

Scaffold Versatility in Drug Discovery

The pyrrolidine scaffold is present in a multitude of FDA-approved drugs and natural products, demonstrating its broad biological relevance. nih.govmdpi.com Its non-planar, puckered conformation allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets such as enzymes and receptors. researchgate.netdntb.gov.ua The saturated nature of the pyrrolidine ring often imparts improved solubility and metabolic stability compared to flat, aromatic systems. nih.gov The exploration of pyrrolidine-based scaffolds, including those derived from this compound, continues to be a fertile area of research in the quest for new medicines. frontiersin.org

Below is a table highlighting the versatility of the pyrrolidine scaffold in various therapeutic areas:

| Therapeutic Area | Examples of Pyrrolidine-Containing Drugs |

| Antiviral | Asunaprevir, Daclatasvir, Grazoprevir mdpi.com |

| Antidiabetic | Vildagliptin mdpi.com |

| Antibacterial | Gemifloxacin mdpi.com |

| Antipsychotic | Raclopride, Sulpiride mdpi.com |

| Anticancer | Alpelisib mdpi.com |

Pyrrolidine as a Privileged Structure in Chemical Design

The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold." frontiersin.orgnih.gov This designation stems from its recurring presence in a vast array of natural products, alkaloids, and pharmacologically active molecules that exhibit high affinity for diverse biological targets. frontiersin.orgnih.govmdpi.com The utility of the pyrrolidine nucleus in drug design is not coincidental but is rooted in its unique structural and physicochemical properties. researchgate.netdntb.gov.ua

One of the most significant advantages of the pyrrolidine scaffold is its three-dimensional (3D) character. researchgate.netresearchgate.net Unlike flat, aromatic systems, the saturated, sp³-hybridized nature of the pyrrolidine ring confers a non-planar, puckered conformation. researchgate.netdntb.gov.ua This phenomenon, known as "pseudorotation," allows the ring to adopt various low-energy envelope and twisted conformations. researchgate.net This conformational flexibility enables pyrrolidine-containing molecules to explore a wider volume of pharmacophore space, facilitating optimized interactions with the complex 3D architecture of biological targets like proteins and enzymes. researchgate.netdntb.gov.ua The defined 3D shape is considered a strategic goal in the design of novel reagents for drug discovery programs. nih.gov

Furthermore, the pyrrolidine ring is rich in stereochemical diversity. With up to four stereogenic carbon atoms, a substituted pyrrolidine can exist as numerous distinct stereoisomers. nih.gov This stereogenicity is a critical tool for medicinal chemists, as the spatial orientation of substituents can dramatically influence a molecule's biological activity and target selectivity. researchgate.netdntb.gov.ua Different stereoisomers can exhibit profoundly different binding modes to enantioselective protein targets, allowing for the fine-tuning of a drug candidate's pharmacological profile. nih.govresearchgate.net The non-essential amino acid L-proline, which features a chiral pyrrolidine ring, is a frequently utilized building block for this very reason, serving as a starting point for many stereoselective syntheses. nih.gov

The nitrogen atom within the ring also imparts key properties. As a secondary amine, it confers basicity and acts as a hydrogen bond acceptor, crucial features for molecular recognition at biological targets. researchgate.net Its nucleophilicity makes the nitrogen a prime position for substitution, allowing for the facile introduction of various functional groups to modulate properties like potency, selectivity, and pharmacokinetics. researchgate.net In fact, a significant percentage of FDA-approved drugs containing this scaffold are substituted at the N-1 position. researchgate.net

The prevalence of the pyrrolidine ring in successful drugs highlights its status as a privileged structure. It is a key component in medications for a wide range of diseases, including those affecting the central nervous system, as well as anticancer, antidiabetic, and anti-inflammatory agents. frontiersin.orgnih.gov Its combination of a robust 3D scaffold, stereochemical richness, and favorable physicochemical properties makes it an invaluable platform for the design of novel, biologically active compounds. frontiersin.orgresearchgate.netdntb.gov.ua

Table 1: Key Attributes of the Pyrrolidine Scaffold in Chemical Design

| Attribute | Description | Significance in Drug Discovery |

|---|---|---|

| Three-Dimensionality | Non-planar, puckered structure due to sp³ hybridization ("pseudorotation"). researchgate.net | Allows for better exploration of 3D pharmacophore space and optimized binding to complex biological targets. dntb.gov.ua |

| Stereochemistry | Potential for multiple stereogenic centers, leading to a variety of distinct stereoisomers. nih.gov | Enables fine-tuning of biological activity and selectivity through precise spatial arrangement of substituents. researchgate.net |

| Physicochemical Properties | Contains a basic nitrogen atom that can act as a hydrogen bond acceptor. researchgate.net | Facilitates crucial molecular recognition interactions at the active sites of enzymes and receptors. researchgate.net |

| Synthetic Tractability | The nitrogen atom is a nucleophilic handle for facile functionalization. researchgate.net | Allows for straightforward modification and the creation of diverse chemical libraries for screening. |

| Proven Biological Relevance | Core structure in numerous natural products and FDA-approved drugs. frontiersin.orgnih.govwikipedia.org | Provides a high probability of biological activity, justifying its "privileged" status. |

Applications as Photoaffinity Probes for Target Characterization

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize the binding sites of ligands within biological macromolecules. nih.govnih.gov This method employs a photoaffinity probe, which is a molecule that contains a photoreactive group. nih.gov The probe first binds reversibly to its target protein; subsequent irradiation with light of a specific wavelength activates the photoreactive group, generating a highly reactive intermediate that forms a stable, covalent bond with amino acid residues in close proximity, thus permanently "labeling" the binding site. nih.govwikipedia.org

The this compound scaffold is well-suited for development into a photoaffinity probe. While the pyrrolidine moiety can provide binding affinity and selectivity for a specific target, the iodobenzyl group serves as the latent photoreactive component. The key to this function is the carbon-iodine (C-I) bond on the aromatic ring. mdpi.com

Upon irradiation with UV light, the C-I bond can undergo homolytic fission (cleavage), generating a highly reactive aryl radical. mdpi.com This radical species is short-lived and will rapidly react with nearby C-H or O-H bonds present in the amino acid side chains of the target protein, forming a new, stable covalent bond. researchgate.net This process effectively captures the transient, non-covalent binding event and permanently attaches the probe to its molecular target.

The use of iodinated aromatic compounds as photoaffinity labels is an established strategy. For instance, radio-iodinated thyroxine has been shown to covalently bind to its transport proteins upon UV irradiation through a mechanism proposed to involve the homolytic cleavage of the C-I bonds. mdpi.com More directly relevant, iodinated benzyl (B1604629) derivatives have been specifically designed and synthesized as photoaffinity probes to identify key molecules involved in physiological processes. nih.gov

A significant advantage of using an iodo-substituent is the ability to incorporate radioactive isotopes of iodine, such as ¹²⁵I. nih.gov By synthesizing the probe with radioiodine, the covalently labeled protein can be easily detected and identified using techniques like autoradiography after gel electrophoresis. This allows researchers to pinpoint the specific protein target of a drug or bioactive molecule from within a complex mixture of cellular proteins. The synthesis of such probes often involves the substitution of a stannyl (B1234572) group on a precursor molecule with ¹²⁵I. nih.gov

Table 2: Mechanism of Aryl Iodide-Based Photoaffinity Labeling

| Step | Process | Description |

|---|---|---|

| 1. Reversible Binding | The probe (e.g., this compound derivative) binds non-covalently to its biological target. | This interaction is driven by the pharmacophoric features of the molecule, such as the pyrrolidine ring. |

| 2. Photoactivation | The system is irradiated with UV light of an appropriate wavelength. | Energy from the light is absorbed by the iodobenzyl moiety. |

| 3. Bond Homolysis | The Carbon-Iodine (C-I) bond cleaves, generating a highly reactive aryl radical and an iodine radical. mdpi.com | This is the key photo-induced event that transforms the probe from a reversible ligand to a reactive species. |

| 4. Covalent Labeling | The aryl radical rapidly reacts with nearby amino acid residues at the binding site. | A stable, covalent C-C or C-X (X=O, S) bond is formed, permanently attaching the probe to the target protein. researchgate.net |

| 5. Target Identification | The labeled protein is isolated and identified. | If a radioisotope like ¹²⁵I is used, identification is facilitated by autoradiography. nih.gov |

Future Perspectives and Emerging Research Avenues

Integration with Advanced Automated Synthesis and High-Throughput Methodologies

The progression of drug discovery and materials science is increasingly dependent on the rapid synthesis and evaluation of large numbers of chemical compounds. Automated synthesis platforms and high-throughput (HTP) methodologies are central to accelerating this "design-make-test" cycle. sptlabtech.com For 1-(3-Iodobenzyl)pyrrolidine, these technologies offer a pathway to rapidly generate extensive libraries of analogs for screening.

Advanced automated systems can perform numerous reactions simultaneously at the nanomolar scale, significantly reducing the consumption of materials and time. sptlabtech.com Such platforms could be employed to explore the chemical space around the this compound core. For instance, by utilizing the iodo- group, a diverse array of substituents could be introduced via automated parallel synthesis employing various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This approach allows for the systematic modification of the molecule's properties.

Furthermore, direct-to-biology high-throughput chemistry (D2B-HTC) platforms enable the synthesis and subsequent biological screening of compounds in the same multi-well plates, streamlining the entire process. semanticscholar.org This integration is crucial for efficiently identifying structure-activity relationships (SAR) by linking synthetic modifications directly to biological outcomes. semanticscholar.org While purification has historically been a bottleneck in HTP workflows, modern automated purification systems, such as mass-directed preparative HPLC, are now integrated to ensure the high purity of compounds for reliable biological screening. researchgate.net The application of these HTP and automated approaches will be instrumental in exploring the therapeutic potential of derivatives of this compound.

Development of Novel Functionalization Strategies for Enhanced Structural Diversity

Expanding the structural diversity of molecules derived from this compound is key to discovering novel functions and optimizing existing properties. The development of new functionalization strategies for both the benzyl (B1604629) and pyrrolidine (B122466) portions of the molecule is a promising research avenue.

The iodobenzyl group is an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions. Future research will likely focus on employing novel catalytic systems that allow for the introduction of more complex and unique fragments under mild conditions. Beyond established cross-coupling methods, strategies like C-H activation could be explored to functionalize the aromatic ring at other positions, leading to previously inaccessible derivatives.

The pyrrolidine ring itself offers multiple opportunities for functionalization. researchgate.net While the parent scaffold is achiral, the synthesis of chiral derivatives through stereoselective methods is a significant area of interest, as the stereochemistry of the pyrrolidine ring can profoundly influence biological activity. researchgate.netnih.gov Techniques such as 1,3-dipolar cycloaddition reactions provide a powerful method for constructing highly functionalized and stereochemically complex pyrrolidine rings. nih.govresearchgate.net Another emerging strategy is the "borrowing hydrogen" methodology, which allows for the direct synthesis of functionalized pyrrolidines, such as 3-pyrrolidinols, from simple acyclic precursors in an atom-efficient manner. researchgate.net Applying these advanced synthetic methods to the this compound scaffold would grant access to a rich variety of three-dimensional structures for biological evaluation.

Expansion of Computational Predictive Models for Reaction Design and Optimization

Computational chemistry and machine learning (ML) are becoming indispensable tools in modern chemical research. semanticscholar.org For this compound, these models can guide synthetic efforts, predict biological activities, and optimize reaction conditions, thereby saving considerable time and resources.

Predictive models can be used to design synthetic routes and forecast the outcomes of reactions. By training algorithms on large datasets of known chemical transformations, ML models can suggest the optimal catalysts, solvents, and reaction conditions for functionalizing the this compound core. This is particularly valuable when exploring novel functionalization strategies, as it can prioritize experiments with the highest probability of success.

In the context of drug discovery, computational models are crucial for virtual screening and property prediction. Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of hypothetical derivatives of this compound based on their chemical structures. semanticscholar.org Similarly, models can predict pharmacokinetic properties like clearance and bioavailability from the chemical structure alone, helping to prioritize which compounds to synthesize. nih.gov The integration of data from chemical structures, phenotypic profiles (e.g., cell imaging), and gene-expression profiles can further enhance the predictive power of these models, offering a more holistic view of a compound's potential biological effects. nih.gov As more data is generated through high-throughput synthesis and screening, these predictive models will become increasingly accurate, creating a powerful feedback loop for intelligent compound design.

Exploration of Sustainable and Green Chemistry Approaches in its Synthesis

The pharmaceutical and chemical industries are increasingly focused on developing sustainable manufacturing processes that minimize environmental impact. boehringer-ingelheim.com Applying the principles of green chemistry to the synthesis of this compound and its derivatives is a critical future perspective. unibo.it

Key areas of focus include the use of greener solvents to replace hazardous ones like N,N-dimethylformamide (DMF). rsc.org Research into bio-based solvents or ionic liquids that are effective for the key synthetic steps could significantly improve the environmental profile of the synthesis. mdpi.com Atom economy is another core principle, encouraging the use of reactions that incorporate the maximum number of atoms from the reactants into the final product. Catalytic methods, such as the borrowing hydrogen methodology, are excellent examples of atom-efficient processes. researchgate.net

Q & A

Q. Basic Characterization

- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) shows pyrrolidine protons as a multiplet at δ 2.5–3.0 ppm and benzyl protons as a singlet at δ 4.2–4.5 ppm. Aromatic protons from the iodobenzyl group appear at δ 7.1–7.4 ppm. ¹³C NMR confirms the iodine substitution at C3 (δ ~95 ppm for C-I) .

- Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ expected at m/z 316.04 for C₁₁H₁₄NI) .

- Elemental Analysis : Match calculated values (C: 41.67%, H: 4.46%, N: 4.44%) to experimental data.

How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Advanced Chiral Separation

For derivatives like (2S,4R)-4-(3-iodobenzyl)pyrrolidine, enantiomeric resolution employs chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) in organic solvents . X-ray crystallography with anomalous scattering (using the iodine atom’s heavy-atom effect) can confirm absolute configuration .

What are the applications of this compound in coordination chemistry?

Advanced Coordination Studies

The pyrrolidine moiety acts as a ligand in transition metal complexes. For example, nickel(II) complexes with aminoethyl-pyrrolidine derivatives (e.g., trans/cis-[NiL₂(NCS)₂]) demonstrate tunable geometries and magnetic properties. These complexes are synthesized by refluxing the ligand with Ni(NO₃)₂·6H₂O in ethanol, followed by anion exchange . Such systems are relevant to catalysis and molecular magnetism research.

How does this compound perform in catalytic cross-coupling reactions?

Mechanistic Insights

The iodine substituent facilitates participation in Ullmann or Suzuki-Miyaura couplings. For example, in Pd-catalyzed couplings, the C-I bond undergoes oxidative addition to form aryl-palladium intermediates. Optimize yields using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O at 80°C. Competitive dehalogenation side reactions are minimized by controlling temperature and ligand ratios .